molecular formula C12H19NO2 B14021002 Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

Cat. No.: B14021002
M. Wt: 209.28 g/mol
InChI Key: GKZWGVDISLMHBX-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate is a compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an ethynyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrrolidine ring can produce saturated amines .

Scientific Research Applications

Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the pyrrolidine ring can interact with biological receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethynyl and methyl groups on the pyrrolidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-10-8-7-9(2)13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1

InChI Key

GKZWGVDISLMHBX-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.